molecular formula C28H43ClN2O5 B1205778 Fenoxedil hydrochloride CAS No. 27471-60-9

Fenoxedil hydrochloride

Cat. No.: B1205778
CAS No.: 27471-60-9
M. Wt: 523.1 g/mol
InChI Key: UFFFQSODDRXNMI-UHFFFAOYSA-N
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Description

Fenoxedil hydrochloride (C₂₈H₄₂N₂O₅·ClH) is a vasodilator and antiarrhythmic agent primarily used to treat cerebral circulatory failure, peripheral vascular disease, and cardiac arrhythmias such as atrial fibrillation . Its molecular structure includes a 4-butoxyphenoxy group, a diethylaminoethyl chain, and diethoxyphenyl moieties, contributing to its dual pharmacological action .

Properties

CAS No.

27471-60-9

Molecular Formula

C28H43ClN2O5

Molecular Weight

523.1 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C28H42N2O5.ClH/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5;/h12-17,21H,6-11,18-20,22H2,1-5H3;1H

InChI Key

UFFFQSODDRXNMI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC.Cl

Other CAS No.

27471-60-9

Related CAS

54063-40-0 (Parent)

Synonyms

fenoxedil
fenoxedil monohydrochloride
Suplexedil

Origin of Product

United States

Comparison with Similar Compounds

Clinical Efficacy :

  • In a 1995 study involving 100 patients with arrhythmias, Fenoxedil restored sinus rhythm in 74.4% of atrial fibrillation cases (58/78 patients) and improved atrial flutter and tachycardia .
  • Adverse effects include QT interval prolongation, sinus inhibition, and atrioventricular conduction disorders, necessitating strict ECG monitoring .
  • Contraindications: Avoid combining with prenylamine, amiodarone, dysopyramide, or quinidine due to additive cardiotoxicity .

Pharmacokinetics :

  • LD₅₀ values: 17 mg/kg (mouse, IV), 750 mg/kg (mouse, oral) .
  • Regulatory status: FDA-regulated as an active ingredient; EMA lists it under SUB07582MIG .

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Molecular Formula Primary Use(s) Efficacy (Atrial Fibrillation) LD₅₀ (Mouse) Key Differentiators
Fenoxedil HCl C₂₈H₄₂N₂O₅·ClH Vasodilation, Antiarrhythmic 74.4% 17 mg/kg (IV) Dual action; stringent ECG monitoring required
Cetiedil Citrate C₂₀H₃₁NO₂S·C₆H₈O₇ Vasodilation N/A Not reported Citrate salt; lacks antiarrhythmic data
Amiodarone C₂₅H₂₉I₂NO₃ Antiarrhythmic (Class III) 60–80% 300 mg/kg (oral) Potassium channel blockade; thyroid/lung toxicity
Aminoxytriphene C₂₆H₂₉NO₃ Vasodilation, Antiarrhythmic N/A Not reported Structural similarity but distinct pharmacokinetics
Co-dergocrine Mesilate C₂₈H₄₂N₂O₅ Vasodilation (Cerebral) N/A Not reported Mesylate salt; no arrhythmia data

Mechanistic and Clinical Differences

  • Vasodilators vs. Antiarrhythmics: Fenoxedil uniquely combines vasodilation and antiarrhythmic effects, whereas Cetiedil citrate and Co-dergocrine mesilate are primarily vasodilators without proven antiarrhythmic efficacy . Amiodarone, a Class III antiarrhythmic, lacks vasodilatory properties but has broader arrhythmia coverage, albeit with higher systemic toxicity (e.g., pulmonary fibrosis) .
  • Structural Impact on Function: Fenoxedil’s diethylaminoethyl group enhances receptor binding in both vascular and cardiac tissues, unlike Cetiedil’s thio-containing structure, which may limit cardiac activity . Aminoxytriphene’s smaller molecular size (C₂₆H₂₉NO₃) could reduce tissue penetration compared to Fenoxedil .
  • Safety Profiles: Fenoxedil requires pre-treatment potassium level checks and ECG monitoring due to QT risks, whereas Amiodarone mandates thyroid/lung function tests . Cetiedil citrate’s safety data are less documented, limiting its use in arrhythmias .

Regulatory and Clinical Adoption

  • Fenoxedil Hydrochloride: FDA-regulated as an active ingredient; EMA EudraVigilance code SUB07582MIG . Preferred in dual-pathology cases (vascular + arrhythmia) under strict supervision .
  • Amiodarone :

    • Widely adopted for refractory arrhythmias despite toxicity risks .

Q & A

Q. What are the established synthetic routes for Fenoxedil hydrochloride, and how do purity considerations influence yield?

this compound (C₂₈H₄₂N₂O₅·HCl) is synthesized via patented methods such as the Dausse process (FR 1 365 971, US 3 198 703), which involves coupling 2-(4-butoxyphenoxy)acetic acid with 2,5-diethoxyaniline derivatives in the presence of diethylaminoethylamine. Purity optimization requires rigorous purification steps, including recrystallization from ethanol or acetone, to reduce impurities like des-ethyl byproducts. Analytical validation via HPLC (e.g., C18 column, 254 nm detection) is critical to confirm purity ≥98% .

Q. Which analytical methods are validated for quantifying this compound and its impurities?

Pharmacopeial methods include:

  • Reverse-phase HPLC : Mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30), flow rate 1.2 mL/min, with UV detection at 220 nm. System suitability requires resolution ≥2.0 between Fenoxedil and des-carboxy degradants .
  • Titrimetry : Argentometric titration for chloride content (24.5–25.5% w/w), validated against potentiometric endpoints .
  • Spectroscopy : IR (KBr pellet) for functional group verification (e.g., carbonyl stretch at 1680 cm⁻¹) .

Q. What preclinical models are used to evaluate this compound’s vasodilatory efficacy?

In vivo studies in rodents (e.g., rat mesenteric artery models) measure dose-dependent relaxation (ED₅₀: 5–10 mg/kg i.v.). Ex vivo aortic ring assays with pre-contraction (via phenylephrine) assess endothelial-dependent vs. independent mechanisms. Data must be normalized to reference vasodilators (e.g., sodium nitroprusside) to account for inter-lab variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in Fenoxedil’s mechanism of action across different vascular beds?

Discrepancies in endothelial dependence may arise from tissue-specific receptor expression (e.g., α₂-adrenoceptor vs. K⁺ channel activation). To address this:

  • Conduct siRNA knockdown of suspected targets (e.g., G-protein-coupled receptors) in human umbilical vein endothelial cells (HUVECs).
  • Use patch-clamp electrophysiology to confirm K⁺ channel activation in resistant arteries .

Q. What experimental designs mitigate batch-to-batch variability in this compound formulations?

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., reaction time, pH) via factorial design (e.g., 3² factorial) to minimize impurity profiles.
  • Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) identifies labile moieties (e.g., ester hydrolysis). Stabilizers like citrate buffer (pH 4.5) can extend shelf life .

Q. How should researchers approach conflicting LD₅₀ values reported for this compound?

Disparities in acute toxicity (e.g., murine i.v. LD₅₀: 17 mg/kg vs. 10 mg/kg in rats) may stem from species-specific metabolic pathways. Solutions include:

  • Comparative Metabolomics : LC-MS/MS profiling of plasma metabolites post-administration.
  • CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for interspecies differences .

Methodological Tables

Table 1. Key Pharmacological Parameters of this compound

ParameterValue (Species)MethodReference
Vasodilation ED₅₀8.2 mg/kg (Rat, i.v.)Isolated aortic ring assay
Plasma Half-life (t₁/₂)2.3 ± 0.5 hr (Mouse)LC-MS/MS pharmacokinetics
LogP (Octanol-Water)3.1 ± 0.2Shake-flask method

Table 2. HPLC Conditions for Impurity Profiling (USP/Ph.Eur.)

ColumnMobile PhaseFlow RateDetectionLOD (Impurities)
C18, 5 μmAcetonitrile:Buffer (70:30)1.2 mL/minUV 220 nm0.05% w/w

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